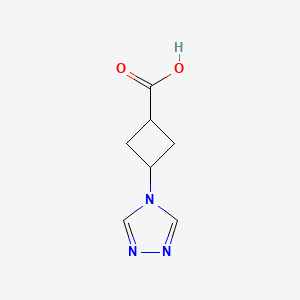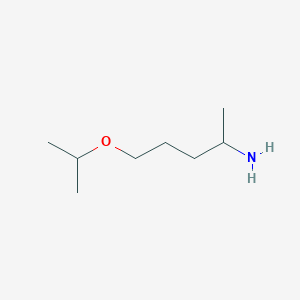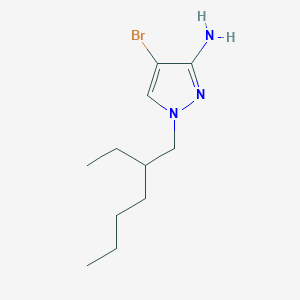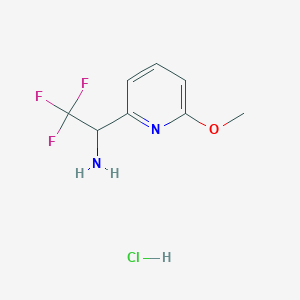![molecular formula C11H20ClN B13530116 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-azatricyclo[4311,3,8]undecanehydrochloride is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Azatricyclo[4.3.1.1,3,8]undecane: This compound shares a similar tricyclic structure but lacks the methyl group at the 5-position.
Adamantane derivatives: These compounds have a similar rigid tricyclic structure and are known for their biological activity.
Uniqueness
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C11H20ClN |
|---|---|
Peso molecular |
201.73 g/mol |
Nombre IUPAC |
5-methyl-4-azatricyclo[4.3.1.13,8]undecane;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-7-10-3-8-2-9(4-10)6-11(5-8)12-7;/h7-12H,2-6H2,1H3;1H |
Clave InChI |
SHBZGXKAZDGYGN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC3CC(C2)CC(C3)N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)







